REACTION_CXSMILES
|
OC1C=C([CH2:8][C:9]#[N:10])C=CC=1.[CH2:11]=[O:12].[OH2:13].[C:14]1([CH3:24])[CH:19]=[CH:18][C:17](S(O)(=O)=O)=[CH:16][CH:15]=1>C1(C)C=CC=CC=1>[O:12]1[C:15]2[CH:16]=[C:17]([CH2:8][C:9]#[N:10])[CH:18]=[CH:19][C:14]=2[CH2:24][O:13][CH2:11]1 |f:2.3|
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Name
|
|
Quantity
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75 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C=CC1)CC#N
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 40 minutes
|
Duration
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40 min
|
Type
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CUSTOM
|
Details
|
Toluene was removed by evaporation
|
Type
|
ADDITION
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Details
|
Water (150 mL) and ethyl acetate (150 mL) were added
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was separated by preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
O1COCC2=C1C=C(C=C2)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 5% | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |